molecular formula C20H24O7S B1683095 Tesaglitazar CAS No. 251565-85-2

Tesaglitazar

Numéro de catalogue: B1683095
Numéro CAS: 251565-85-2
Poids moléculaire: 408.5 g/mol
Clé InChI: CXGTZJYQWSUFET-IBGZPJMESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Tesaglitazar est un agoniste dual des récepteurs activés par les proliférateurs de peroxysomes avec une affinité pour les deux récepteurs activés par les proliférateurs de peroxysomes alpha et gamma. Il a été proposé pour la prise en charge du diabète de type 2 en raison de sa capacité à améliorer le métabolisme du glucose et des lipides. Malgré ses effets prometteurs, le développement de la this compound a été interrompu en 2006 en raison de préoccupations concernant sa toxicité cardiaque .

Applications De Recherche Scientifique

Mécanisme D'action

Target of Action

Tesaglitazar is a dual peroxisome proliferator-activated receptor (PPAR) alpha/gamma agonist . These receptors, PPARα and PPARγ, are the primary targets of this compound. They play crucial roles in regulating lipid metabolism and glucose homeostasis .

Mode of Action

This compound interacts with its targets, PPARα and PPARγ, by binding to these receptors. This binding action activates the receptors, leading to changes in gene expression that improve apolipoprotein levels in non-diabetic subjects with insulin resistance . This compound is more potent on PPARγ than on PPARα .

Biochemical Pathways

The activation of PPARα and PPARγ by this compound impacts several biochemical pathways. These include pathways involved in lipid metabolism and glucose homeostasis . The exact downstream effects of these pathways are complex and depend on a variety of factors, including the specific cell type and the presence of other signaling molecules.

Pharmacokinetics

The pharmacokinetics of this compound have been studied in healthy male subjects . The drug is rapidly absorbed, with maximum plasma concentration reached approximately 1 hour post-dose . The absolute bioavailability of this compound is approximately 100%, suggesting negligible first-pass metabolism . The mean plasma clearance is 0.16 l/h, and the volume of distribution at steady state is 9.1 liters . This compound is mainly metabolized before excretion, with most of the drug (91%) recovered in urine . Approximately 20% of the dose is recovered unchanged after either oral or intravenous administration, resulting in a renal clearance of 0.030 l/h .

Result of Action

The activation of PPARα and PPARγ by this compound leads to improved insulin resistance and both glucose and lipid abnormalities . Treatment with this compound has been shown to lower fasting plasma glucose, improve glucose tolerance, substantially reduce fasting and postload insulin levels, and markedly lower fasting triglycerides and improve lipid tolerance .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, a study has suggested that the cardiac toxicity of this compound is related to mitochondrial toxicity caused by a decrease in PPARγ coactivator 1-α (PPARGC1A, PGC1α) and sirtuin 1 (SIRT1) . The exact influence of environmental factors on the action, efficacy, and stability of this compound is complex and may depend on a variety of factors, including the specific physiological context and the presence of other signaling molecules .

Analyse Biochimique

Biochemical Properties

Tesaglitazar interacts with peroxisome proliferator-activated receptors alpha and gamma (PPARα and PPARγ), which are nuclear transcription factors . Upon ligand activation, these receptors heterodimerize with the 9-cis retinoic acid receptor (RXR) to promote target gene expression .

Cellular Effects

This compound has been shown to improve insulin resistance and both glucose and lipid abnormalities in rodent models of insulin resistance and diabetes . It has also been found to stimulate DNA synthesis mainly in subcutaneous interstitial mesenchymal cells .

Molecular Mechanism

The mechanism of action of this compound involves its role as a dual peroxisome proliferator-activated receptor alpha/gamma agonist . It improves apolipoprotein levels in non-diabetic subjects with insulin resistance . This compound lowers fasting plasma glucose, improves glucose tolerance, substantially reduces fasting and postload insulin levels, and markedly lowers fasting TG and improves lipid tolerance .

Temporal Effects in Laboratory Settings

In a 2-year carcinogenicity study in rats, this compound was administered at different doses for 2 weeks or 3 months . The increase in DNA synthesis was still significant at the end of the 12-week treatment at 10 μmol/kg, the dose producing fibrosarcoma .

Dosage Effects in Animal Models

In animal models, this compound has been shown to lower circulating triglyceride, glucose, and insulin levels with an estimated ED 25 of 0.07 μmol/kg . Poorly differentiated subcutaneous mesenchymal sarcomas occurred at the highest dose level of 10 μmol/kg in both sexes .

Metabolic Pathways

This compound is involved in the regulation of energy, lipid, and glucose metabolism through its activation of the peroxisome proliferator-activated receptors alpha and gamma (PPARα and PPARγ) .

Méthodes De Préparation

La synthèse de la tesaglitazar implique plusieurs étapes, à partir de matières premières disponibles dans le commerce. Les étapes clés comprennent la formation de la structure de base par une série de réactions telles que l'alkylation, l'estérification et la sulfonation. Les conditions réactionnelles impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées afin de garantir le rendement et la pureté désirés du produit. Les méthodes de production industrielle impliqueraient probablement l'optimisation de ces étapes afin de maximiser l'efficacité et l'extensibilité .

Analyse Des Réactions Chimiques

Tesaglitazar subit diverses réactions chimiques, notamment :

    Oxydation : this compound peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.

    Réduction : Les réactions de réduction peuvent convertir this compound en formes réduites, modifiant potentiellement son activité biologique.

    Substitution : Les réactions de substitution peuvent introduire différents groupes fonctionnels dans la molécule de this compound, modifiant ses propriétés. Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution.

Applications de la recherche scientifique

Mécanisme d'action

This compound exerce ses effets en activant à la fois les récepteurs activés par les proliférateurs de peroxysomes alpha et gamma. Ces récepteurs sont des facteurs de transcription nucléaires qui régulent l'expression des gènes impliqués dans le métabolisme du glucose et des lipides. L'activation du récepteur activé par les proliférateurs de peroxysomes alpha augmente l'oxydation des acides gras et réduit les niveaux de triglycérides, tandis que l'activation du récepteur activé par les proliférateurs de peroxysomes gamma améliore la sensibilité à l'insuline et l'absorption du glucose. L'activation combinée de ces récepteurs conduit à l'amélioration des profils métaboliques chez les patients souffrant de résistance à l'insuline et de diabète de type 2 .

Comparaison Avec Des Composés Similaires

Tesaglitazar est unique dans sa double activation des récepteurs activés par les proliférateurs de peroxysomes alpha et gamma. Des composés similaires comprennent :

Propriétés

IUPAC Name

(2S)-2-ethoxy-3-[4-[2-(4-methylsulfonyloxyphenyl)ethoxy]phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O7S/c1-3-25-19(20(21)22)14-16-6-8-17(9-7-16)26-13-12-15-4-10-18(11-5-15)27-28(2,23)24/h4-11,19H,3,12-14H2,1-2H3,(H,21,22)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXGTZJYQWSUFET-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CC1=CC=C(C=C1)OCCC2=CC=C(C=C2)OS(=O)(=O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@@H](CC1=CC=C(C=C1)OCCC2=CC=C(C=C2)OS(=O)(=O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4048773
Record name Tesaglitazar
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4048773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

251565-85-2
Record name Tesaglitazar
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=251565-85-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tesaglitazar [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0251565852
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tesaglitazar
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06536
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tesaglitazar
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4048773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tesaglitazar
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TESAGLITAZAR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6734037O3L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Lithium hydroxide hydrate (0.12 g; 2.82 mmole) dissolved in water (10 ml) was slowly added to a solution of 2-ethoxy-3-[4-(2-{4-methanesulfonyloxy-phenyl}ethoxy)phenyl]propanoic acid ethyl ester (1.12 g; 2.56 mmole) in tetrahydrofuran (30 ml). After stirring at room temperature for 3 hours, water (50 ml) was added and tetrahydrofuran was removed by evaporation in vacuo. The water residue was acidified with hydrochloric acid (2M) and extracted three times with ethyl acetate. The organic phase was dried (magnesium sulfate), filtered and the solvent was evaporated in vacuo to give 1 g (yield 96%) of 2-ethoxy-3-[4-(2-{4-methanesulfonyloxyphenyl}ethoxy)-phenyl]propanoic acid.
Name
Lithium hydroxide hydrate
Quantity
0.12 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
2-ethoxy-3-[4-(2-{4-methanesulfonyloxy-phenyl}ethoxy)phenyl]propanoic acid ethyl ester
Quantity
1.12 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Name
CCOC(=O)C(Cc1ccc(OCCc2ccc(OS(C)(=O)=O)cc2)cc1)OCC
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tesaglitazar
Reactant of Route 2
Reactant of Route 2
Tesaglitazar
Reactant of Route 3
Tesaglitazar
Reactant of Route 4
Tesaglitazar
Reactant of Route 5
Tesaglitazar
Reactant of Route 6
Tesaglitazar

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.